molecular formula C13H15BrN2O2 B13826426 3-(4-Bromophenyl)-5-pentyl-1,3,4-oxadiazol-2(3H)-one CAS No. 28740-56-9

3-(4-Bromophenyl)-5-pentyl-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B13826426
CAS No.: 28740-56-9
M. Wt: 311.17 g/mol
InChI Key: WJNJTNARAJURHF-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-pentyl-1,3,4-oxadiazol-2(3H)-one is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-pentyl-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-bromobenzohydrazide with pentanoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-pentyl-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can be involved in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out using nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in these reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Coupling Reactions: Products are more complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

3-(4-Bromophenyl)-5-pentyl-1,3,4-oxadiazol-2(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-pentyl-1,3,4-oxadiazol-2(3H)-one depends on its application:

    Biological Activity: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects.

    Electronic Properties: In materials science, the compound’s electronic structure allows it to participate in charge transport, making it useful in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one: Lacks the pentyl chain, which may affect its solubility and biological activity.

    5-Phenyl-1,3,4-oxadiazol-2(3H)-one: Lacks the bromine atom, which can influence its reactivity and electronic properties.

Uniqueness

3-(4-Bromophenyl)-5-pentyl-1,3,4-oxadiazol-2(3H)-one is unique due to the combination of the bromophenyl group and the pentyl chain, which confer specific physical, chemical, and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

28740-56-9

Molecular Formula

C13H15BrN2O2

Molecular Weight

311.17 g/mol

IUPAC Name

3-(4-bromophenyl)-5-pentyl-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C13H15BrN2O2/c1-2-3-4-5-12-15-16(13(17)18-12)11-8-6-10(14)7-9-11/h6-9H,2-5H2,1H3

InChI Key

WJNJTNARAJURHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NN(C(=O)O1)C2=CC=C(C=C2)Br

Origin of Product

United States

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